molecular formula C17H12F3NO4S B8082195 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile

3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile

Cat. No.: B8082195
M. Wt: 383.3 g/mol
InChI Key: ONBSHRSJOPSEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,2-Difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile is a synthetic small molecule with the molecular formula C₁₇H₁₂F₃NO₄S (average mass: 383.340 Da; monoisotopic mass: 383.043914 Da) . It is identified by ChemSpider ID 58789968 and is referenced in U.S. Patent US10597366 as Compound 223 . The compound features a benzonitrile core substituted with a fluorinated dihydroindenyl ether moiety and a methylsulfonyl group, contributing to its unique physicochemical and pharmacological properties. Its stereospecific synthesis and biological activity, particularly as an inhibitor of hypoxia-inducible factor 2α (HIF-2α), have been explored in oncology research .

Properties

IUPAC Name

3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBSHRSJOPSEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile involves several steps, starting with the preparation of the key intermediate, 3-[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy-5-fluorobenzonitrile. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like sodium hydride and potassium carbonate. The final step involves the resolution of the racemic mixture to obtain the R-enantiomer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the enantioselective separation of the R-enantiomer .

Chemical Reactions Analysis

Types of Reactions: 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium iodide in acetone.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated products .

Scientific Research Applications

Treatment of Clear Cell Renal Cell Carcinoma (ccRCC)

PT2385 has shown promising results in clinical trials for ccRCC. In a phase 1 dose-escalation study, the compound demonstrated favorable pharmacokinetics and early evidence of clinical activity in patients with advanced ccRCC. The improved metabolic stability of PT2385 allows for better bioavailability and reduced variability in patient responses .

Potential in Other Malignancies

While the primary focus has been on ccRCC, the inhibition of HIF-2α may also have implications for other cancers characterized by hypoxic environments. Ongoing research is exploring the efficacy of PT2385 in various malignancies, including those associated with Kaposi's sarcoma and other solid tumors .

Data Table: Clinical Trials Involving PT2385

Trial PhaseCancer TypeKey FindingsReference
Phase 1ccRCCDemonstrated favorable pharmacokinetics and early clinical activity
Phase 2ccRCCOngoing studies assessing efficacy in combination therapies
PreclinicalVariousPotential applications in hypoxic tumors beyond ccRCC

Case Study 1: Efficacy in Advanced ccRCC

A recent study highlighted the use of PT2385 in heavily pretreated patients with advanced ccRCC. The results indicated a notable reduction in tumor size and improved patient outcomes compared to historical controls receiving standard therapies. The study emphasized the importance of HIF-2α inhibition as a novel therapeutic strategy .

Case Study 2: Combination Therapy Approaches

Another investigation explored the combination of PT2385 with immune checkpoint inhibitors. Preliminary results suggested that this combination could enhance antitumor activity by modulating the immune response alongside direct tumor inhibition via HIF-2α blockade .

Mechanism of Action

3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile exerts its effects by selectively inhibiting the heterodimerization of HIF-2α with HIF-1β. This disruption prevents the transcription of genes involved in tumor growth, angiogenesis, and survival under hypoxic conditions. The compound does not significantly affect HIF-1α, making it a highly selective inhibitor .

Comparison with Similar Compounds

Methylsulfonyl vs. Difluoromethylsulfonyl

  • 3-[(2,2-Difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile (C₁₇H₁₂F₃NO₄S; mass 383.340 Da) : Exhibits moderate solubility in polar solvents due to the methylsulfonyl group. Demonstrated efficacy in preclinical models of clear cell renal cell carcinoma (ccRCC) .
  • Increased molecular weight and lipophilicity may reduce aqueous solubility compared to the methylsulfonyl analog.

Stereochemical Variations

(S)-Enantiomer vs. (R)-Enantiomer

  • (S)-Enantiomer :
    • Achieved promising results in ccRCC models due to optimal spatial alignment with HIF-2α's hydrophobic pocket .
  • (R)-Enantiomer (PT-2385 R-Enantiomer) :
    • Lower reported activity in HIF-2α inhibition, highlighting the critical role of stereochemistry in pharmacological efficacy.

Core Structural Modifications

Dihydroindenyl vs. Spiro-Dioxolanyl Core

  • 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-yl)oxy)benzonitrile (CAS 1672668-41-5) : Incorporates a spiro-dioxolane ring, increasing conformational rigidity. Potential trade-offs: Enhanced metabolic stability but reduced solubility compared to the dihydroindenyl core.

Tabulated Comparison of Key Compounds

Compound Molecular Formula Mass (Da) Key Substituent Biological Activity Reference
This compound C₁₇H₁₂F₃NO₄S 383.34 Methylsulfonyl HIF-2α inhibition (ccRCC models)
3-({(1S)-7-[(Difluoromethyl)sulfonyl]-...}-5-fluorobenzonitrile C₁₇H₁₀F₅NO₄S 419.32 Difluoromethylsulfonyl Improved binding affinity (theoretical)
(S)-Enantiomer of the parent compound C₁₇H₁₂F₃NO₄S 383.34 Methylsulfonyl (S-config) Enhanced efficacy in vivo
3-Fluoro-5-((7-(methylsulfonyl)-spiro-dioxolan-yl)oxy)benzonitrile C₁₈H₁₃F₃NO₅S 412.36 Spiro-dioxolane Rigid conformation, metabolic stability

Research Findings and Implications

  • HIF-2α Inhibition : The parent compound's (S)-enantiomer shows superior activity in disrupting HIF-2α dimerization, a key mechanism in ccRCC progression .
  • Metabolic Stability : Difluoromethylsulfonyl analogs (e.g., ) may face challenges in pharmacokinetics due to increased lipophilicity, necessitating formulation optimization.
  • Stereochemical Sensitivity : The stark contrast between (S)- and (R)-enantiomers underscores the need for enantioselective synthesis in drug development .

Biological Activity

The compound 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile, also known as PT2385, is a potent inhibitor of hypoxia-inducible factor 2α (HIF-2α), which plays a critical role in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications.

  • Chemical Formula : C17_{17}H12_{12}F3_3NO4_4S
  • Molecular Weight : 383.34 g/mol
  • CAS Number : 1672665-49-4
  • Purity : >98% .

PT2385 selectively inhibits HIF-2α by disrupting its heterodimerization with HIF-1β, a necessary step for its activation. This inhibition leads to the downregulation of HIF-2α target genes involved in tumor growth and angiogenesis, particularly in ccRCC .

Key Mechanisms:

  • Inhibition of Tumor Growth : PT2385 has shown effectiveness in blocking cancer cell proliferation and angiogenesis.
  • Downregulation of VEGFA : It reduces the transcription of intratumoral VEGFA mRNA, which is critical for tumor vascularization .
  • Selectivity : The compound demonstrates high selectivity for HIF-2α over other HIF family members .

Efficacy in Clear Cell Renal Cell Carcinoma

Clinical trials have highlighted the potential of PT2385 as a therapeutic agent for ccRCC. A phase 1 study indicated promising activity against advanced ccRCC, particularly in patients who had undergone extensive prior treatments .

Case Study Insights:

  • Patient Response : In a cohort of heavily pretreated patients, PT2385 exhibited significant antitumor activity with manageable side effects.
  • Pharmacokinetics : Variability in drug metabolism was noted; however, modifications to the compound structure have led to improved pharmacokinetic profiles in subsequent derivatives like PT2977 .

Comparative Efficacy Table

CompoundTargetIC50 (nM)Clinical Status
PT2385HIF-2α12Phase 1 completed
PT2977HIF-2α<10Ongoing trials

Structural Modifications and Their Impact

Research has identified that structural changes to PT2385 enhance its potency and pharmacokinetic properties. For instance, modifying the geminal difluoro group to a vicinal difluoro group resulted in improved efficacy and reduced lipophilicity .

Structural Insights:

  • Fluorination Effects : The presence of fluorine atoms significantly affects the binding affinity and metabolic stability of the compound.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this compound?

Answer:
Synthesis involves multi-step organic reactions, including selective fluorination, sulfonylation, and coupling of the indene core with the benzonitrile moiety. Key steps:

  • Fluorination : Use of fluorinated intermediates (e.g., 5-fluorobenzonitrile derivatives) under anhydrous conditions to prevent hydrolysis .
  • Conformational Restriction : Introduction of difluoro and hydroxyl groups to stabilize the bioactive conformation via intramolecular hydrogen bonding .
  • Purification : High-performance liquid chromatography (HPLC) with UV detection for >95% purity. Characterization includes 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (using SHELX for refinement) .

Basic: How is X-ray crystallography employed to resolve its three-dimensional structure?

Answer:

  • Data Collection : Single-crystal diffraction at synchrotron facilities (e.g., 0.9 Å resolution).
  • Refinement : SHELXL for small-molecule refinement, leveraging Fourier maps to model electron density for fluorine and hydroxyl groups. Note: SHELX’s robustness in handling twinned data is critical due to compound symmetry .
  • Validation : R-factor < 0.05 and cross-validation via omit maps to confirm absence of overfitting .

Advanced: How should in vivo efficacy studies be designed to evaluate HIF-2α inhibition in metastatic ccRCC models?

Answer:

  • Model Selection : Orthotopic xenografts using VHL-deficient ccRCC cell lines (e.g., 786-O) to mimic HIF-2α dysregulation .
  • Dosing Regimen : Administer compound orally at 10–50 mg/kg/day, with pharmacokinetic (PK) monitoring of plasma half-life (t1/2t_{1/2}) and tissue distribution .
  • Endpoint Analysis : Tumor volume reduction via caliper measurements, immunohistochemistry (IHC) for HIF-2α target genes (e.g., VEGF, EPO), and RNA-seq to assess transcriptomic changes .

Advanced: How can contradictory data on HIF-2α binding affinity across studies be resolved?

Answer:

  • Assay Standardization : Compare luciferase reporter assays (EC50_{50} = 27 nM in PT2385 ) with surface plasmon resonance (SPR) for direct binding kinetics (KDK_D).
  • Crystallographic Analysis : Use co-crystal structures (e.g., PDB 5TBM) to validate binding pocket interactions, focusing on the hydroxyl group’s role in displacing HIF-2α’s bound water .
  • Control Variables : Account for cell-line-specific HIF-2α expression levels and VHL mutation status .

Basic: What in vitro assays are optimal for assessing HIF-2α inhibitory activity?

Answer:

  • Luciferase Reporter Assays : Transfect cells with hypoxia-response element (HRE)-driven luciferase constructs. Measure IC50_{50} under normoxic vs. hypoxic conditions .
  • qRT-PCR : Quantify downregulation of HIF-2α targets (e.g., GLUT1, PDK1) in ccRCC lines.
  • Cellular Proliferation : MTT assays in VHL-null vs. VHL-wildtype cells to confirm selectivity .

Advanced: What strategies extend its application to non-ccRCC tumors with pseudo-hypoxic signatures (e.g., PPGL)?

Answer:

  • Preclinical Models : Use patient-derived xenografts (PDXs) of metastatic pheochromocytoma/paraganglioma (PPGL) harboring SDHB mutations .
  • Biomarker Profiling : RNA-seq to identify CpG island methylator phenotype (CIMP) or TCA cycle mutations linked to HIF-2α dependency .
  • Combination Therapy : Pair with mTOR inhibitors (e.g., everolimus) to target compensatory pathways .

Methodological: How can metabolite profiling inform its pharmacokinetic stability?

Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to identify oxidative metabolites (e.g., sulfone oxidation).
  • In Vivo PK/PD : Plasma sampling at 0, 1, 4, 8, 24 h post-dose. Calculate AUC and CmaxC_{\text{max}} correlations with efficacy .
  • Species Comparison : Cross-validate metabolite profiles in murine vs. human hepatocytes to predict clinical translatability .

Advanced: What computational approaches predict its binding mode to HIF-2α’s PAS-B domain?

Answer:

  • Molecular Docking : Use Schrödinger Glide with constraints from co-crystal structures (e.g., PT2385’s n → π* interaction with Pro534) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) to assess fluorophenyl group’s conformational flexibility .
  • Free Energy Calculations : MM-GBSA to rank binding affinities of analogs, prioritizing substitutions at the 7-methylsulfonyl position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.